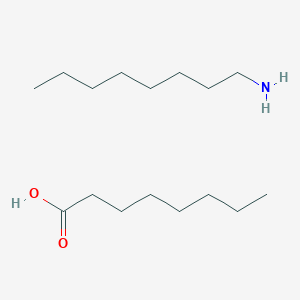
Caprylamine caprylate
Description
Caprylate, the anion derived from caprylic acid (octanoic acid), forms various salts and esters with diverse industrial, pharmaceutical, and cosmetic applications. These derivatives exhibit unique physicochemical properties tailored to their roles, ranging from antimicrobial agents to flavor enhancers and emollients .
Properties
CAS No. |
17463-34-2 |
|---|---|
Molecular Formula |
C16H35NO2 |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
octan-1-amine;octanoic acid |
InChI |
InChI=1S/C8H19N.C8H16O2/c1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7-8(9)10/h2-9H2,1H3;2-7H2,1H3,(H,9,10) |
InChI Key |
LQNPIBHEOATAEO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN.CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCN.CCCCCCCC(=O)O |
Other CAS No. |
17463-34-2 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
The synthesis of octanoic acid, compd. with 1-octanamine (1:1), involves the reaction between octanoic acid and 1-octanamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired 1:1 compound. Industrial production methods often involve the use of high-purity reactants and specific reaction conditions to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Caprylamine caprylate, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Caprylamine caprylate, has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants due to its surfactant properties
Mechanism of Action
The mechanism of action of octanoic acid, compd. with 1-octanamine (1:1), involves its interaction with molecular targets and pathways. The compound’s surfactant properties enable it to interact with lipid membranes and proteins, affecting their structure and function. This interaction can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Caprylate
- Chemical Formula : C₈H₁₅NaO₂
- Applications :
- Key Properties : High water solubility, effective at low pH.
Zinc Caprylate
- Chemical Formula : C₁₆H₃₀O₄Zn
- Applications :
- Key Properties : High purity grades (99–99.999%), molecular weight 351.79 .
Calcium and Magnesium Caprylates
Phenoxyethyl Caprylate
- Chemical Formula : C₁₆H₂₄O₃
- Applications: Cosmetic emollient with non-greasy texture; enhances sunscreen spreadability and dissolves UV filters .
- Key Properties : Low viscosity, water-like density (0.856–0.862 g/cm³), and 54% plant-based origin .
Ethyl Caprylate
- Chemical Formula : C₁₀H₂₀O₂
- Applications: Flavor compound in fermented foods (e.g., cheese), contributing fruity and floral notes .
- Key Properties: Volatile, with concentrations increasing during fermentation (e.g., 1-octanol and ethyl caprylate in W. confusa B14 cheese) .
Coco Caprylate/Caprate
- Chemical Composition : Ester of coconut-derived fatty alcohols, caprylic, and capric acids .
- Applications : Lightweight emollient in cosmetics with saponification value 190–220 mgKOH/g .
α-Amyrin Caprylate
Data Table: Comparative Analysis of Caprylate Derivatives
Research Findings and Functional Insights
- Antimicrobial Activity: Sodium caprylate’s non-ionized form disrupts viral membranes, making it effective against lipid-enveloped viruses like HIV and HSV .
- Flavor Enhancement : Ethyl caprylate is critical in cheese fermentation, with concentrations correlating with starter cultures (e.g., Lactobacillus helveticus B6) .
- Cosmetic Performance: Phenoxyethyl caprylate’s low viscosity improves emulsion stability in sunscreens, while coco caprylate/caprate provides a lightweight alternative to traditional esters .
- Nutritional Delivery : Calcium and magnesium caprylates are bioavailable sources of essential minerals, compliant with food safety regulations .
Q & A
What emerging research questions could leverage this compound’s mixed-mode properties for novel biotherapeutic applications?
- Methodological Answer : Potential areas include:
- Gene therapy vector purification : Optimize binding conditions for AAV capsids.
- Bispecific antibody polishing : Study hydrophobicity-driven selectivity.
- Continuous processing : Integrate with single-pass tangential flow filtration (SPTFF) systems. Hypothesis-driven DOE and scale-down models are critical for feasibility assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


